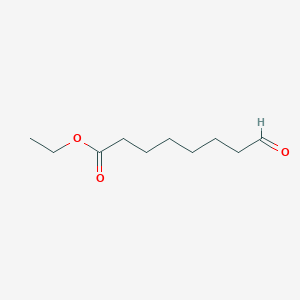

Ethyl 8-oxooctanoate

説明

Ethyl 8-oxooctanoate (ethyl ester of 8-oxooctanoic acid) is a keto-ester compound characterized by an eight-carbon chain with a ketone group at the 8th position and an ethyl ester moiety at the terminal carboxyl group. Its structure is represented as CH3(CH2)5COCH2COOCH2CH3 (molecular formula: C10H18O3, molecular weight: 202.24 g/mol). This compound serves as a critical intermediate in organic synthesis, particularly in the development of radiotracers, enzyme inhibitors, and bioactive molecules. For example, it has been utilized in the synthesis of chimeric HDAC/EGFR inhibitors for anticancer research and as a precursor for PET radiotracers targeting histone deacetylases (HDACs) .

特性

分子式 |

C10H18O3 |

|---|---|

分子量 |

186.25 g/mol |

IUPAC名 |

ethyl 8-oxooctanoate |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h9H,2-8H2,1H3 |

InChIキー |

GJVAZCWMBXCJQT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCCCCCC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 8-oxooctanoate can be synthesized through the esterification of octanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating octanoic acid and ethanol with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the ester, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of ethyl 8-oxooctanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced catalysts and separation techniques to ensure high purity and efficiency .

化学反応の分析

Types of Reactions: Ethyl 8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 8-oxooctanoic acid.

Reduction: Formation of 8-hydroxyoctanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 8-oxooctanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

作用機序

The mechanism of action of ethyl 8-oxooctanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The keto group can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: The compound can participate in metabolic pathways involving fatty acid oxidation and ester hydrolysis, leading to the formation of bioactive metabolites.

類似化合物との比較

Methyl 8-Oxooctanoate

- Structure: Methyl ester of 8-oxooctanoic acid (CH3(CH2)5COCH2COOCH3).

- Molecular Formula : C9H16O3 ; Molecular Weight : 172.22 g/mol.

- Key Features: Exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli), as demonstrated in phytochemical studies of Centaurea bruguieriana . Synthesized via ozonolysis of cis-cyclooctene followed by esterification, yielding high purity (~97%) .

- Applications : Used in natural product research and antimicrobial agent development.

Ethyl 8-Cyano-2-Oxooctanoate

- Structure: Ethyl ester with a cyano group at position 2 and a ketone at position 8.

- Molecular Formula: C11H17NO3; Molecular Weight: 211.26 g/mol.

- Key Features: The cyano group enhances electrophilicity, making it a versatile intermediate for nucleophilic additions. No direct biological activity reported, but its reactivity suggests utility in peptide coupling or heterocyclic synthesis .

Ethyl 8-(2,3,4,5-Tetrafluorophenyl)-8-Oxooctanoate

- Structure : Fluorinated aromatic substituent at the ketone position.

- Molecular Formula : C16H18F4O3 ; Molecular Weight : 334.31 g/mol.

- Key Features :

Ethyl 8-(2,3-Dimethoxyphenyl)-8-Oxooctanoate

- Structure : Dimethoxybenzene substituent at the ketone position.

- Molecular Formula : C18H26O5 ; Molecular Weight : 322.40 g/mol.

- Safety data indicate standard handling precautions (e.g., P201, P202 for lab use) .

Ethyl 8-Chloro-6-Oxooctanoate

- Structure : Chlorine substituent at position 6 and ketone at position 8.

- Molecular Formula : C10H17ClO3 ; Molecular Weight : 220.69 g/mol.

- Key Features :

Comparative Analysis Table

Physicochemical Properties

- Fluorinated derivatives (e.g., Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate) exhibit enhanced lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .

- Chlorinated analogs (e.g., Ethyl 8-chloro-6-oxooctanoate) display higher reactivity in SN2 reactions due to electron-withdrawing effects .

生物活性

Ethyl 8-oxooctanoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

Ethyl 8-oxooctanoate is characterized by its ester functional group and a keto group located at the eighth carbon of an octanoic acid chain. Its molecular formula is . The compound's hydrophobic octanoate backbone enhances its solubility properties and reactivity, making it a versatile candidate for various synthetic applications in organic chemistry.

The biological activity of ethyl 8-oxooctanoate primarily arises from its ability to interact with specific enzymes and receptors. The keto group facilitates hydrogen bonding with active sites, influencing enzymatic activity. Additionally, modifications to the compound's structure can enhance its binding affinity to biological targets, potentially leading to therapeutic effects.

Biological Activities

Research has identified several key biological activities associated with ethyl 8-oxooctanoate:

- Antitumor Activity : Studies indicate that the compound may inhibit cancer cell proliferation and migration, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Ethyl 8-oxooctanoate has shown promise in exhibiting antimicrobial and antifungal activities, warranting further investigation into its applications in treating infections.

- Enzyme Modulation : The compound's interactions with various enzymes suggest a role in modulating metabolic pathways, which could have implications in drug design and development.

Data Table: Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation and migration | |

| Antimicrobial | Exhibits antimicrobial and antifungal properties | |

| Enzyme Modulation | Influences enzymatic activity through binding |

Case Studies

- Antitumor Efficacy : A peer-reviewed study demonstrated that ethyl 8-oxooctanoate significantly reduced tumor growth in animal models, highlighting its potential as a therapeutic agent against specific cancer types. The study focused on the compound's effects on cell signaling pathways involved in tumor growth.

- Antimicrobial Investigations : Research exploring the antimicrobial properties of ethyl 8-oxooctanoate revealed effective inhibition against various bacterial strains. These findings suggest that the compound could be developed into a new class of antibiotics or antifungal agents.

- Mechanistic Studies : Investigations into the interaction of ethyl 8-oxooctanoate with specific enzymes have provided insights into its mechanism of action. These studies emphasize the importance of structural modifications in enhancing the compound's binding affinity and specificity towards target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。